
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. One common method involves the reaction of cyanuric chloride with cyclohexylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the temperature maintained at reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The compound may interact with DNA or proteins, causing cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol stands out due to its unique combination of an amino group, a cyclohexyl group, and a thiol group on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N4S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-amino-6-cyclohexyl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C9H14N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,10,11,12,13,14) |
InChI Key |
JTKYEXKWRIVFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


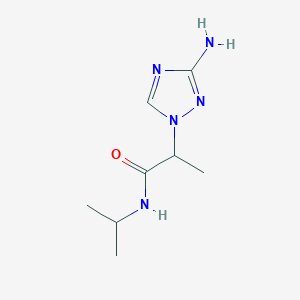
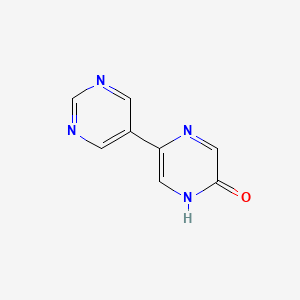
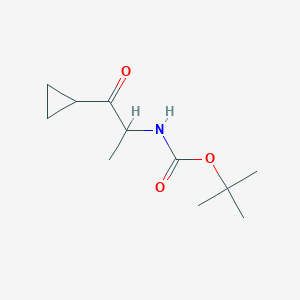
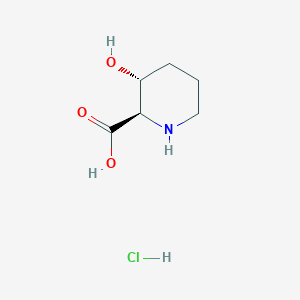
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
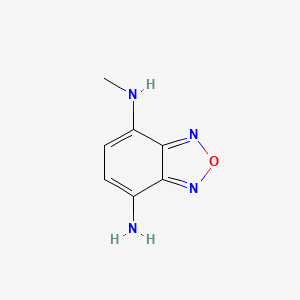
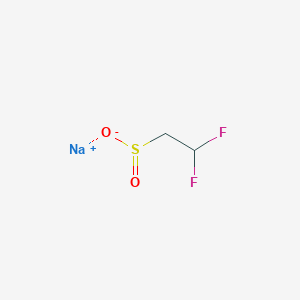

![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)



